N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzotriazole Core: The synthesis begins with the preparation of the benzotriazole core. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid to form 1,2,3-benzotriazole.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group. This can be done by reacting 1,2,3-benzotriazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Nitration of the Benzamide: The final step involves the nitration of the benzamide moiety. This can be achieved by reacting the intermediate product with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of essential biological processes in target organisms. For example, it may inhibit the replication of viruses by interfering with viral enzymes or block the growth of cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-benzamide: A simpler analog with similar biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and diverse biological activities.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with a similar chlorophenyl group and potential anticancer activity.
Uniqueness
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide is unique due to its benzotriazole core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-2-3-13(10-19(12)26(28)29)20(27)22-15-6-9-17-18(11-15)24-25(23-17)16-7-4-14(21)5-8-16/h2-11H,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBZQFNQNOREND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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